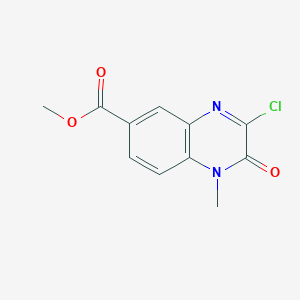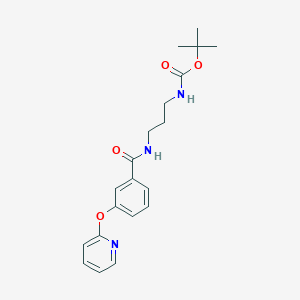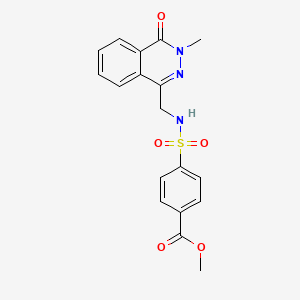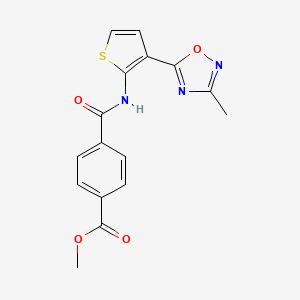
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is a complex organic compound that integrates multiple functional groups, including indoline, thiadiazole, and benzamide moieties
Mechanism of Action
Target of Action
The primary targets of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .
Mode of Action
The exact mode of action of This compound Similar compounds have shown to inhibit ache, preventing the breakdown of acetylcholine and thereby increasing both the level and duration of the neurotransmitter’s action .
Biochemical Pathways
The specific biochemical pathways affected by This compound By inhibiting ache, similar compounds can affect the cholinergic pathway, which involves the neurotransmitter acetylcholine . This can lead to an increase in acetylcholine levels, affecting various downstream effects such as muscle contraction, pain response, and cognitive function .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown significant protective effects against h2o2-induced death of raw 2647 cells , suggesting potential antioxidant activity. Additionally, some compounds have exhibited strong cytotoxicity against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indoline Derivative: The indoline moiety can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.
Thiadiazole Ring Formation: The 1,3,4-thiadiazole ring is often synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Coupling Reactions: The indoline derivative is then coupled with the thiadiazole ring through a nucleophilic substitution reaction, often facilitated by a base such as triethylamine.
Final Coupling with Benzamide: The final step involves coupling the intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
Oxidation Products: Indole derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in various assays for its potential neuroprotective and anti-inflammatory properties. It has been studied for its ability to modulate oxidative stress and inflammatory pathways, making it a candidate for further research in neurodegenerative diseases and inflammatory conditions .
Medicine
In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a promising candidate for drug development, particularly in the treatment of conditions like ischemic stroke .
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities for use in various applications, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Indoline Derivatives: Compounds like indoline-2,3-dione and indoline-2-carboxylic acid share structural similarities and are known for their biological activities.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole are similar in structure and have been studied for their medicinal properties.
Uniqueness
What sets N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-dimethylbenzamide apart is its combination of these two moieties, which allows for a broader range of biological activities and potential therapeutic applications. This unique structure provides a versatile platform for the development of new compounds with enhanced properties and functionalities.
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-13-7-8-16(11-14(13)2)19(27)22-20-23-24-21(29-20)28-12-18(26)25-10-9-15-5-3-4-6-17(15)25/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDHRXHJORWYGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}furan-3-carboxamide](/img/structure/B2680214.png)
![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)



![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)
![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2680223.png)

![2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2680226.png)


![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2680229.png)

